molecular formula C17H22N2O2 B049370 2-(4-(Heptyloxy)phenyl)pyrimidin-5-ol CAS No. 117788-90-6

2-(4-(Heptyloxy)phenyl)pyrimidin-5-ol

Cat. No.: B049370
CAS No.: 117788-90-6
M. Wt: 286.37 g/mol
InChI Key: OZQDQPNIYLQGIQ-UHFFFAOYSA-N
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Description

2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL is a chemical compound with the molecular formula C17H22N2O2 and a molecular weight of 286.37 g/mol. It is a pyrimidine derivative, which is a class of aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

The synthesis of 2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL involves several steps, starting from readily available starting materials. One common synthetic route includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization . The reaction conditions typically involve heating the mixture under reflux in the presence of a suitable solvent and catalyst. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction may produce dihydropyrimidine derivatives.

Scientific Research Applications

2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL has several scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, pyrimidine derivatives are known for their pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities . This compound may also find applications in the development of new drugs and therapeutic agents. In industry, it can be used in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL involves its interaction with specific molecular targets and pathways in biological systems. Pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These interactions result in the modulation of inflammatory responses and other biological processes.

Comparison with Similar Compounds

2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL can be compared with other similar pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their substituents and specific biological activities. The uniqueness of 2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL lies in its specific heptyloxyphenyl substitution, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

CAS No.

117788-90-6

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

2-(4-heptoxyphenyl)pyrimidin-5-ol

InChI

InChI=1S/C17H22N2O2/c1-2-3-4-5-6-11-21-16-9-7-14(8-10-16)17-18-12-15(20)13-19-17/h7-10,12-13,20H,2-6,11H2,1H3

InChI Key

OZQDQPNIYLQGIQ-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O

Synonyms

2-[4-(Heptyloxy)-phenyl]-5-hydroxypyrimidine

Origin of Product

United States

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